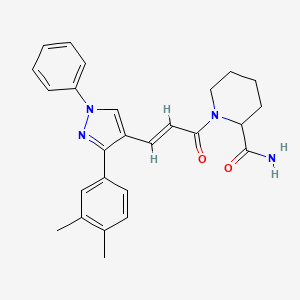

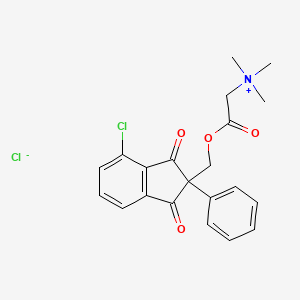

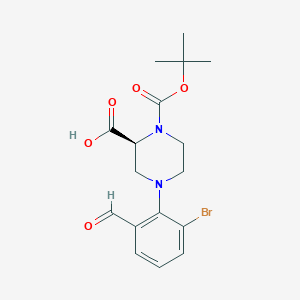

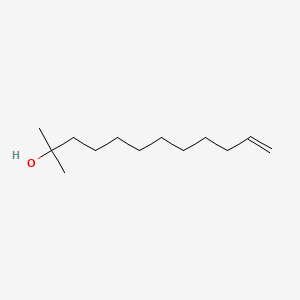

(E)-1-(3-(3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acryloyl)piperidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DDO-6600 is a targeted covalent inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone that plays a crucial role in the maturation and activation of a large number of oncogenic client proteins. This compound has shown significant antitumor activity by disrupting the interaction between Hsp90 and its co-chaperone Cdc37, leading to the degradation of kinase client proteins and promoting apoptosis in tumor cells .

Preparation Methods

The synthesis of DDO-6600 involves several steps:

Phenylamine Reaction: Phenylamine is reacted with acetic acid at room temperature for 2 hours to yield an intermediate product with an 88% yield.

POCl3 Reaction: The intermediate is then reacted with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at 70°C for 6 hours, resulting in a 70% yield.

Malonic Acid Reaction: The product is further reacted with malonic acid, piperidine, and pyridine at 100°C for 12 hours, yielding 67%.

Piperidine-2-carboxamide Reaction: The compound is then reacted with piperidine-2-carboxamide, benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP), and diisopropylethylamine (DIPEA) in DMF at room temperature overnight, yielding 50%.

Chemical Reactions Analysis

DDO-6600 primarily undergoes covalent modification reactions. It covalently binds to the cysteine residue (Cys598) on the C-terminal domain of Hsp90. This covalent modification disrupts the interaction between Hsp90 and Cdc37, leading to the degradation of kinase client proteins. The major products formed from these reactions include degraded kinase proteins and apoptotic tumor cells .

Scientific Research Applications

DDO-6600 has several scientific research applications:

Cancer Research: It has shown significant antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. .

Molecular Chaperone Studies: DDO-6600 provides insights into the functions of Hsp90 and its role in the maturation of oncogenic client proteins.

Drug Development: The compound’s ability to disrupt Hsp90-Cdc37 interactions and degrade kinase client proteins makes it a potential candidate for developing new anticancer drugs.

Mechanism of Action

DDO-6600 exerts its effects by covalently binding to the cysteine residue (Cys598) on the C-terminal domain of Hsp90. This binding disrupts the interaction between Hsp90 and its co-chaperone Cdc37, leading to the degradation of kinase client proteins. The degradation of these proteins promotes apoptosis and inhibits the motility of tumor cells. The molecular targets involved in this mechanism include Hsp90, Cdc37, and various kinase client proteins .

Comparison with Similar Compounds

DDO-6600 is unique in its ability to covalently modify Hsp90 and disrupt its interaction with Cdc37. Similar compounds include:

AT-13387: Another Hsp90 inhibitor that targets the ATPase activity of Hsp90 but does not covalently bind to it.

Ganetespib: A non-covalent Hsp90 inhibitor that also targets the ATPase activity of Hsp90.

17-AAG: An Hsp90 inhibitor that binds to the N-terminal domain of Hsp90 and inhibits its ATPase activity.

DDO-6600’s covalent binding to the C-terminal domain of Hsp90 and its ability to disrupt Hsp90-Cdc37 interactions make it a unique and promising compound for cancer therapy .

Properties

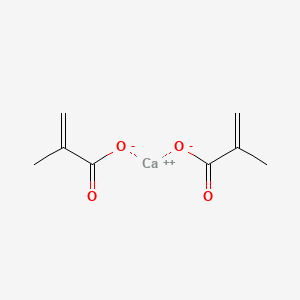

Molecular Formula |

C26H28N4O2 |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

1-[(E)-3-[3-(3,4-dimethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoyl]piperidine-2-carboxamide |

InChI |

InChI=1S/C26H28N4O2/c1-18-11-12-20(16-19(18)2)25-21(17-30(28-25)22-8-4-3-5-9-22)13-14-24(31)29-15-7-6-10-23(29)26(27)32/h3-5,8-9,11-14,16-17,23H,6-7,10,15H2,1-2H3,(H2,27,32)/b14-13+ |

InChI Key |

SKDKPKFZKHHGCG-BUHFOSPRSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=NN(C=C2/C=C/C(=O)N3CCCCC3C(=O)N)C4=CC=CC=C4)C |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)N3CCCCC3C(=O)N)C4=CC=CC=C4)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[5-(2,4-Dioxopyrimidin-1-yl)pentanoylamino]-2-hydroxybenzoic acid](/img/structure/B13732955.png)

![2-Methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B13733012.png)